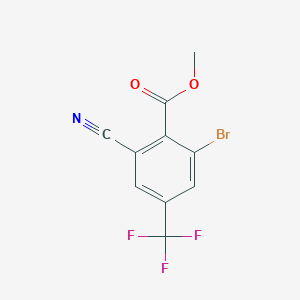

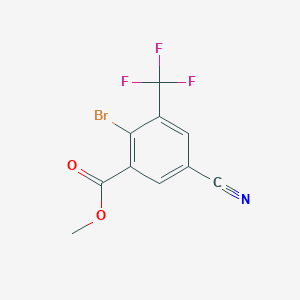

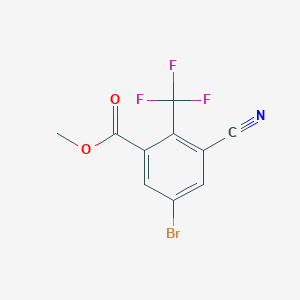

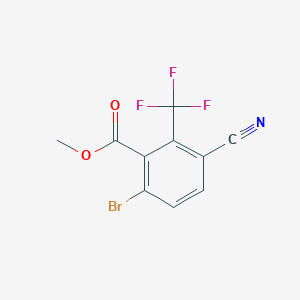

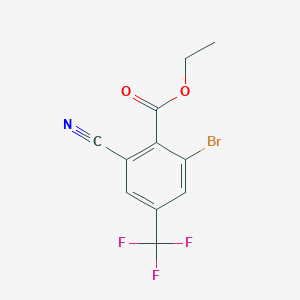

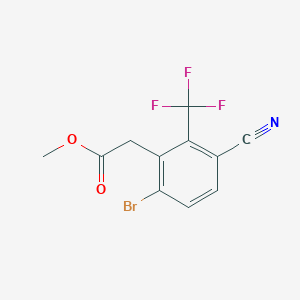

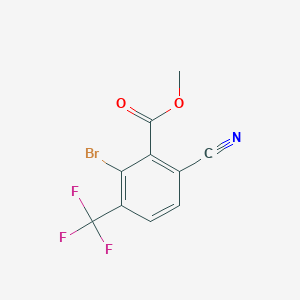

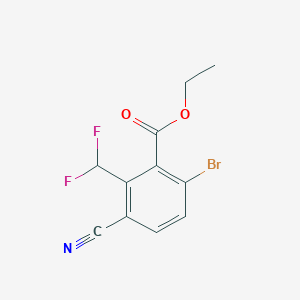

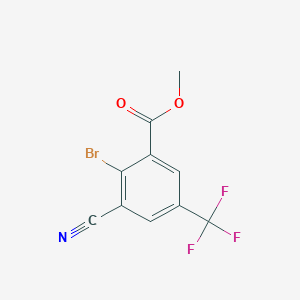

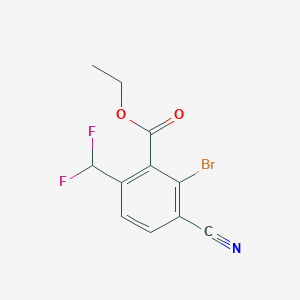

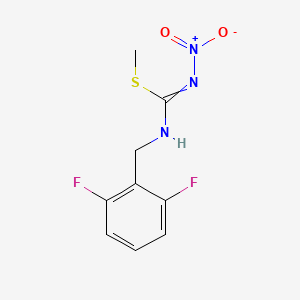

(E/Z)-methyl N-2,6-difluorobenzyl-N'-nitrocarbamimidothioate

Overview

Description

(E/Z)-Methyl N-2,6-difluorobenzyl-N'-nitrocarbamimidothioate, also known as Methyl 2,6-difluorobenzylcarbamimidothioate, is an organosulfur compound that is used in various scientific and industrial applications. It is an important intermediate in the synthesis of a wide range of compounds and is used in pharmaceuticals, pesticides, and other chemical products. This compound has a wide range of applications due to its unique properties, such as its high solubility in organic solvents, low toxicity, and low volatility.

Scientific Research Applications

Application in Environmental and Health Studies

(E/Z)-methyl N-2,6-difluorobenzyl-N'-nitrocarbamimidothioate might not be directly studied in the papers, but related compounds and their effects on health and the environment have been a significant area of study. For instance, research on nitrotoluenes, which are essential intermediates in the chemical industry, has shown that they are carcinogenic in animals and possibly humans. Studies have focused on developing methods to biomonitor workers exposed to these chemicals, as the metabolites of nitrotoluenes are indicative of the recently absorbed dose and are linked to bioactivation and detoxification pathways of these compounds (Jones et al., 2005). Furthermore, exposure to N-nitroso compounds, which might be structurally related to (E/Z)-methyl N-2,6-difluorobenzyl-N'-nitrocarbamimidothioate, has been studied in the context of cancer etiology. Specific tests like the NPRO test, based on the excretion of N-nitrosoproline in urine, have been developed to quantify human exposure to endogenous N-nitroso compounds and/or methylating agents (Bartsch et al., 1990).

Application in Analytical Methodology

The development of sophisticated analytical methodologies is crucial for detecting and quantifying various compounds, including those structurally similar to (E/Z)-methyl N-2,6-difluorobenzyl-N'-nitrocarbamimidothioate. For example, the analysis of tobacco-specific nitrosamine hemoglobin adducts in humans, which involves the release of specific markers from adducted hemoglobin followed by mass spectrometry, has been a significant advancement in understanding the metabolic activation of carcinogenic compounds found in tobacco products (Carmella et al., 1990).

Application in Understanding NMDA Receptor Antagonists

Although not a direct study of (E/Z)-methyl N-2,6-difluorobenzyl-N'-nitrocarbamimidothioate, research on other NMDA receptor antagonists has been insightful in understanding neurological processes and potential treatments for conditions such as depression. For instance, N-methyl-D-aspartate receptor antagonist therapy has been studied for its effects on colon motility and inflammatory activation in rats, providing insights into the potential therapeutic uses of these compounds (Érces et al., 2012). Additionally, nitrous oxide, also an NMDA receptor antagonist, has been examined for its rapid antidepressant effects in patients with treatment-resistant depression (Nagele et al., 2015).

properties

IUPAC Name |

methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N3O2S/c1-17-9(13-14(15)16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXZAKLKVFUAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N[N+](=O)[O-])NCC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-methyl N-2,6-difluorobenzyl-N'-nitrocarbamimidothioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.